3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride
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Overview
Description
3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride is a chemical compound that features a pyrimidine ring attached to a propan-1-amine group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride typically involves the reaction of pyrimidine-2-thiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyrimidine-2-thiol attacks the carbon atom of the 3-chloropropan-1-amine, resulting in the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidine ring can interact with nucleic acids, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrimidin-2-ylsulfanyl)propanoic acid
- 2-(Pyrimidin-2-ylsulfanyl)propanoic acid
- 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
Uniqueness
3-(Pyrimidin-2-ylsulfanyl)propan-1-aminedihydrochloride is unique due to its specific combination of a pyrimidine ring, sulfanyl linkage, and amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13Cl2N3S |
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Molecular Weight |
242.17 g/mol |
IUPAC Name |
3-pyrimidin-2-ylsulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-3-1-6-11-7-9-4-2-5-10-7;;/h2,4-5H,1,3,6,8H2;2*1H |
InChI Key |
YNPFSRGSUNAZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCCCN.Cl.Cl |
Origin of Product |
United States |
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